![molecular formula C22H14BrNO B14575662 (2E)-2-[(4-Bromophenyl)imino]-1-(phenanthren-3-yl)ethan-1-one CAS No. 61652-45-7](/img/structure/B14575662.png)
(2E)-2-[(4-Bromophenyl)imino]-1-(phenanthren-3-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-2-[(4-Bromophenyl)imino]-1-(phenanthren-3-yl)ethan-1-one is an organic compound that belongs to the class of imines This compound is characterized by the presence of a bromophenyl group and a phenanthrene moiety, connected through an imino linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[(4-Bromophenyl)imino]-1-(phenanthren-3-yl)ethan-1-one typically involves the condensation reaction between 4-bromoaniline and phenanthrene-3-carbaldehyde. The reaction is carried out under acidic conditions to facilitate the formation of the imine linkage. The reaction mixture is usually refluxed in a suitable solvent such as ethanol or methanol for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-[(4-Bromophenyl)imino]-1-(phenanthren-3-yl)ethan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction would produce amine derivatives.
Scientific Research Applications
(2E)-2-[(4-Bromophenyl)imino]-1-(phenanthren-3-yl)ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: It may be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (2E)-2-[(4-Bromophenyl)imino]-1-(phenanthren-3-yl)ethan-1-one involves its interaction with specific molecular targets. The imine group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The bromophenyl group may also contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- (2E)-2-[(4-Chlorophenyl)imino]-1-(phenanthren-3-yl)ethan-1-one
- (2E)-2-[(4-Fluorophenyl)imino]-1-(phenanthren-3-yl)ethan-1-one
- (2E)-2-[(4-Methylphenyl)imino]-1-(phenanthren-3-yl)ethan-1-one
Uniqueness
The uniqueness of (2E)-2-[(4-Bromophenyl)imino]-1-(phenanthren-3-yl)ethan-1-one lies in the presence of the bromine atom, which can significantly influence its reactivity and binding properties. Bromine is a larger and more polarizable atom compared to chlorine or fluorine, which can enhance the compound’s interactions with biological targets and its overall chemical behavior .
Properties
CAS No. |
61652-45-7 |
|---|---|
Molecular Formula |
C22H14BrNO |
Molecular Weight |
388.3 g/mol |
IUPAC Name |
2-(4-bromophenyl)imino-1-phenanthren-3-ylethanone |
InChI |
InChI=1S/C22H14BrNO/c23-18-9-11-19(12-10-18)24-14-22(25)17-8-7-16-6-5-15-3-1-2-4-20(15)21(16)13-17/h1-14H |
InChI Key |
PPRDTOXQICYLLI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(C=C3)C(=O)C=NC4=CC=C(C=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


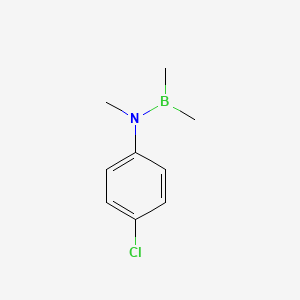
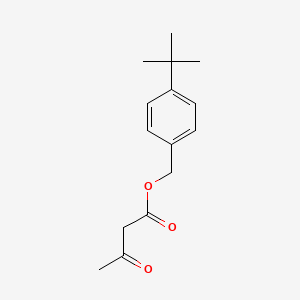
![3-(1-Carboxyethenoxy)-2-hydroxy-7-oxabicyclo[4.1.0]hept-4-ene-5-carboxylic acid](/img/structure/B14575590.png)
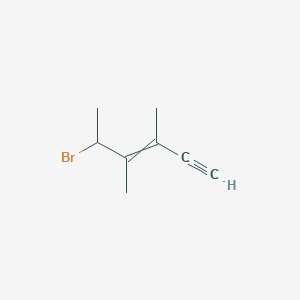
![4-Methoxy-2-[2-(3-methoxyphenyl)ethyl]-1-methylbenzene](/img/structure/B14575601.png)
![7-Methyl-7-(4-methylbenzene-1-sulfonyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B14575602.png)
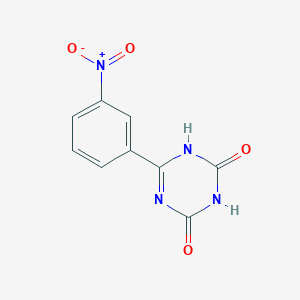
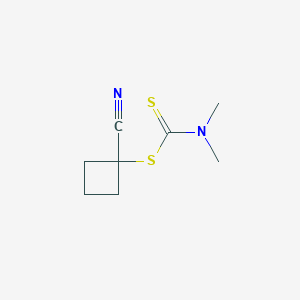
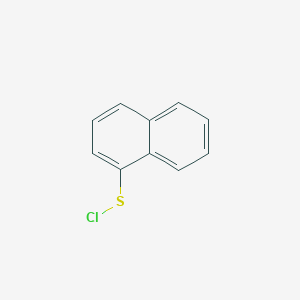

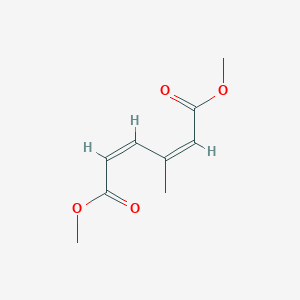
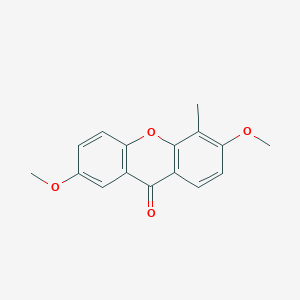

![Benzene, 1-chloro-4-[(triphenylmethyl)thio]-](/img/structure/B14575676.png)
